molecular formula C31H42 B8504593 2-ethynyl-9,9-dioctyl-9H-fluorene CAS No. 521960-83-8

2-ethynyl-9,9-dioctyl-9H-fluorene

Cat. No. B8504593
M. Wt: 414.7 g/mol
InChI Key: HMVPSDYUEFBFRP-UHFFFAOYSA-N
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Patent
US07192657B2

Procedure details

To a solution of (9,9-dioctyl-9H-fluoren-2-ylethynyl)-trimethylsilane (10.3 g, 21.2 mmol) in ethanol was added potassium carbonate (2.92 g, 21.2 mmol). The mixture was stirred at room temperature for 20 hours and then filtered. The filtrate was evaporated to dryness and the residue taken up in hexane. Washing with water, drying over magnesium sulfate and evaporation gave an oil characterized as 2-ethynyl-9,9-dioctyl-9H-fluorene (7.20 g, 82% yield).
Name
(9,9-dioctyl-9H-fluoren-2-ylethynyl)-trimethylsilane
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:21]2[CH:20]=[C:19]([C:22]#[C:23][Si](C)(C)C)[CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[C:22]([C:19]1[CH:18]=[CH:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:21]=2[CH:20]=1)#[CH:23] |f:1.2.3|

Inputs

Step One
Name
(9,9-dioctyl-9H-fluoren-2-ylethynyl)-trimethylsilane
Quantity
10.3 g
Type
reactant
Smiles
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)C#C[Si](C)(C)C)CCCCCCCC
Name
Quantity
2.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
WASH
Type
WASH
Details
Washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate and evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#C)C1=CC=2C(C3=CC=CC=C3C2C=C1)(CCCCCCCC)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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